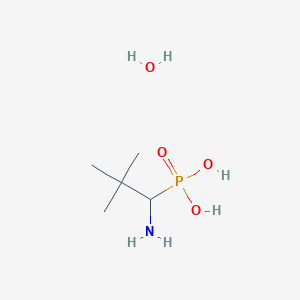

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate” is a chemical compound with the molecular formula C5H14NO3P . It has a molecular weight of 185.16 and a CAS number of 125078-15-1 .

Molecular Structure Analysis

The molecular structure of “(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate” is represented by the InChI key ODMGFLMZZHALMJ-UHFFFAOYSA-N . The compound consists of a phosphonic acid group attached to a 2,2-dimethylpropyl group with an amino group .科学的研究の応用

Hydrogen Bonding Properties : The molecule demonstrates significant hydrogen bonding properties. This is evident in studies examining its molecular and crystal structures, particularly its ability to form strong O‒H···O hydrogen bonds, which contribute to the formation of helix-like structures in crystals (Bogomilova et al., 2012).

Reaction Mechanisms : Research has explored the P-C bond cleavage of alpha-aminophosphonates in acidic conditions, leading to derivatives of phosphonic acid. Such studies provide insights into reaction pathways and mechanisms in both gas and aqueous phases (Doskocz et al., 2008).

Synthesis Applications : The molecule is used in the synthesis of various phosphonic acid derivatives, showing versatility in chemical reactions. For instance, its reaction with methyliodide can produce monomethyl derivatives, while reactions with formaldehyde and formic acid yield dimethyl derivatives (Medved' & Kabachnik, 1955).

Biological Activities : Phosphonic acid analogues of amino acids, like this compound, display a range of biological activities. They are found in various complex structures such as lipids, proteins, and polysaccharides, and have potential applications ranging from medicine to agriculture (Legendziewicz et al., 1998).

Medicinal Chemistry : The molecule's structural motif is significant in medicinal chemistry. It is involved in inhibiting enzymes of different classes and origins. Its ability to form stable complexes and inhibit metalloproteases, for instance, has led to the development of potent enzyme inhibitors (Mucha et al., 2011).

Complex Formation with Metals : Studies have shown its ability to form complexes with metals such as europium, indicating its potential in materials science and coordination chemistry (Gurevich & Tebby, 1995).

Synthetic Methodologies : Research has also focused on developing efficient synthetic methodologies for compounds like "(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate", highlighting its importance in organic chemistry (Das et al., 2011).

特性

IUPAC Name |

(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGFLMZZHALMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(N)P(=O)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693834 |

Source

|

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125078-15-1 |

Source

|

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid](/img/no-structure.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)